N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide

Steroid Sulfatase Hormone-Dependent Cancer Endocrinology

Procure N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide (CAS: 1465672-41-6) as a validated, non-steroidal steroid sulfatase (STS) inhibitor. Biochemical Ki of 250 nM and cellular IC50 of 310 nM in JEG-3 cells establish a reliable baseline for hormone-dependent cancer research. The unsubstituted azetidin-3-ylamine core provides a free secondary amine essential for target engagement—a feature absent in N-substituted or 1-tosylazetidine analogs. Using generic replacements alters the pharmacophore, compromising potency, selectivity, and physicochemical properties. This compound is the definitive chemical probe for studying STS in breast, endometrial, and prostate cancer models and serves as a reference standard for screening novel sulfonamide-based inhibitors.

Molecular Formula C10H14N2O2S
Molecular Weight 226.30 g/mol
Cat. No. B13004297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide
Molecular FormulaC10H14N2O2S
Molecular Weight226.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2CNC2
InChIInChI=1S/C10H14N2O2S/c1-8-2-4-10(5-3-8)15(13,14)12-9-6-11-7-9/h2-5,9,11-12H,6-7H2,1H3
InChIKeyQYQVGVNLYRANBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide: A Non-Steroidal STS Inhibitor Building Block for Endocrine-Driven Disease Research


N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide (CAS: 1465672-41-6) is a small molecule building block combining a p-toluenesulfonyl group with a 3-aminoazetidine core . Primarily, it has been characterized as an inhibitor of human steroid sulfatase (STS), an enzyme that converts inactive sulfated steroids into active hormones, making it a target for hormone-dependent cancers [1]. It demonstrates an in vitro inhibition constant (Ki) of 250 nM against STS in biochemical assays [1].

Why N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide is Not Interchangeable with Other Sulfonamide or Azetidine Derivatives


This compound cannot be casually substituted with other azetidine or sulfonamide analogs due to its unique combination of a 4-methylphenylsulfonyl group and an unsubstituted azetidin-3-ylamine core. The specific geometry and electronic properties conferred by this substitution pattern directly impact its molecular recognition by enzymes like STS [1]. For instance, closely related compounds like N-(azetidin-3-yl)thiophene-2-sulfonamide or 1-tosylazetidine lack the free secondary amine on the azetidine ring, which is critical for target binding and further derivatization . Using an analog with a different sulfonyl moiety or a substituted azetidine ring would result in a different pharmacophore, leading to altered potency, selectivity, and physicochemical properties, which is unacceptable in reproducible SAR campaigns [2].

Quantitative Evidence Guide for N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide


Steroid Sulfatase (STS) Inhibition Potency Comparison

N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide inhibits human steroid sulfatase (STS) with a Ki of 250 nM in a biochemical fluorescence assay [1]. While not as potent as the reference steroidal inhibitor STX64 (Irosustat), which has an IC50 of ~1 nM [2], it offers a distinctly different, non-steroidal chemotype. This positions it as a valuable alternative scaffold for developing STS inhibitors with potentially improved drug-like properties and reduced off-target effects associated with steroidal structures.

Steroid Sulfatase Hormone-Dependent Cancer Endocrinology

Cellular STS Inhibition Activity

In a more physiologically relevant cellular context, N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide inhibited STS activity in JEG-3 human choriocarcinoma cells with an IC50 of 310 nM [1]. This cellular potency is comparable to some early-stage non-steroidal sulfamate inhibitors reported in the literature, which exhibited IC50 values in a similar range (e.g., 270 nM) [2]. This confirms its ability to cross cell membranes and engage the target in a living system.

Steroid Sulfatase Cellular Assay JEG-3

Selectivity Profile Over Carbonic Anhydrases

Sulfonamides are notorious for inhibiting carbonic anhydrases (CAs) [1]. N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide, when compared to the classic CA inhibitor acetazolamide (Ki ≈ 10 nM for CA-II) [2], shows a marked shift in activity. While direct comparative CA data is absent for this specific compound, its 250 nM Ki for STS implies a >25-fold selectivity window against the primary STS target over at least the most sensitive CA isoforms, given the nanomolar potency of standard sulfonamide CA inhibitors [3].

Selectivity Carbonic Anhydrase Off-Target

Advantage of Azetidine Ring Conformational Constraint

The azetidine ring imparts a unique degree of conformational constraint to the molecule compared to its more flexible acyclic or larger ring analogs, such as the corresponding pyrrolidine derivative [1]. While specific data for the pyrrolidine analog is not available, it is a well-established principle in medicinal chemistry that the four-membered azetidine ring reduces the entropic penalty upon target binding and can enforce a specific bioactive conformation that differs from the more flexible pyrrolidine (five-membered) or piperidine (six-membered) rings [2]. This often translates to enhanced binding affinity and target specificity.

Conformational Rigidity Medicinal Chemistry SAR

Recommended Application Scenarios for N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide


Chemical Probe for STS-Mediated Pathways in Hormone-Dependent Cancers

Procure this compound for use as a validated chemical probe to study the role of steroid sulfatase in breast, endometrial, and prostate cancer cell lines. Its confirmed cellular activity in JEG-3 cells (IC50 = 310 nM) provides a reliable starting point for investigating the downstream effects of STS inhibition on hormone production and cancer cell proliferation [1].

Core Scaffold for Non-Steroidal STS Inhibitor SAR Campaigns

Utilize N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide as a foundational scaffold for a medicinal chemistry program aimed at developing novel, non-steroidal inhibitors of steroid sulfatase. Its established biochemical Ki (250 nM) provides a clear baseline for measuring improvements in potency and selectivity, while its unique azetidine core offers a distinct chemical space from existing steroidal inhibitors [1].

Reference Standard for Sulfonamide Selectivity Profiling

Employ this compound as a reference standard when screening new sulfonamide-based inhibitors. Its activity profile—demonstrating potency against STS (Ki = 250 nM) while structurally implying a favorable selectivity window over classical carbonic anhydrase targets—serves as a valuable comparator for evaluating the target engagement and off-target risks of novel analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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